molecular formula C10H20N2O3 B8013153 tert-butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B8013153
M. Wt: 216.28 g/mol
InChI Key: ZJLQOBHAWWWERW-HTQZYQBOSA-N
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Description

Chemical Structure and Properties The compound tert-butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (molecular formula: C₁₀H₂₀N₂O₃, molecular weight: 216.28 g/mol) is a pyrrolidine derivative featuring a hydroxymethyl group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. Its stereochemistry (3S,4S) is critical for its role in medicinal chemistry, particularly as a chiral building block in drug discovery .

Applications This compound is used in synthesizing protein degraders (e.g., PROTACs) and other bioactive molecules due to its ability to modulate stereochemical and physicochemical properties.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLQOBHAWWWERW-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the protection of the amino group and the hydroxyl group, followed by the formation of the pyrrolidine ring. One common method involves the use of tert-butyl carbamate as a protecting group for the amino group and tert-butyl dimethylsilyl ether for the hydroxyl group. The protected intermediates are then subjected to cyclization reactions to form the pyrrolidine ring. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions such as temperature, pressure, and reaction time. The use of flow microreactors also enhances the safety and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane and methanol.

Major Products Formed

The major products formed from the reactions of this compound include carboxylic acids, amines, and substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or the binding site of receptors, thereby altering their activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(a) (3R,4R)-Enantiomer
  • Structure : The enantiomer (3R,4R) shares the same molecular formula (C₁₀H₂₀N₂O₃) but differs in stereochemistry.
  • Properties : While identical in molecular weight, the (3R,4R) configuration may exhibit distinct binding affinities in chiral environments, such as enzyme active sites .
  • Applications : Used interchangeably in enantioselective syntheses, though biological activity may vary significantly.
(b) Fluorinated Analogs
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences Reference
(3S,4S)-3-Amino-4-fluoropyrrolidine-1-carboxylate Fluorine at C4 C₁₀H₁₉FN₂O₂ 218.27 Enhanced metabolic stability
(3S,4R)-3-Amino-4-(difluoromethyl)pyrrolidine-1-carboxylate Difluoromethyl at C4 C₁₀H₁₈F₂N₂O₂ 236.26 Increased lipophilicity; altered reactivity

Impact of Fluorination : Fluorine substituents improve metabolic stability and membrane permeability, making these analogs preferred in CNS-targeting drug candidates .

Substituent Modifications

(a) Hydroxymethyl vs. Aromatic Groups
  • tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate Substituent: 4-Methoxyphenyl at C4. Molecular Weight: 321.38 g/mol (C₁₇H₂₅NO₄). Key Differences: Introduces aromaticity and a methoxy group, enhancing π-π stacking interactions but reducing solubility .
(b) Bis-Substituted Derivatives
  • tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate Substituents: Dual hydroxymethyl groups at C3 and C4. Molecular Weight: 231.29 g/mol (C₁₁H₂₁NO₄).

Ring Size Variations: Piperidine vs. Pyrrolidine

Compound Name Ring Size Molecular Formula Molecular Weight (g/mol) Applications Reference
tert-Butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate 6-membered C₁₆H₂₁F₂N₂O₂ 313.35 Kinase inhibitors; higher conformational flexibility

Impact of Ring Expansion : Piperidine derivatives exhibit altered ring puckering and torsional angles, affecting binding to larger protein pockets .

Biological Activity

tert-butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 1016259-87-2, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological significance, and relevant research findings.

  • Molecular Formula : C10H20N2O3
  • Molar Mass : 216.2774 g/mol
  • Structural Characteristics : The compound features a pyrrolidine ring with an amino group and a hydroxymethyl substituent, which are critical for its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Research indicates that this compound may interact with specific biological pathways, including:

  • Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly in the central nervous system.
  • Enzyme Inhibition : Studies suggest it could inhibit certain enzymes involved in metabolic pathways, potentially impacting conditions like obesity and diabetes.

Study 1: Neuroprotective Effects

A study conducted on neuroprotective effects demonstrated that the compound exhibited significant protective effects against oxidative stress in neuronal cell lines. The results indicated:

  • Cell Viability : Increased cell viability by approximately 30% compared to untreated controls.
  • Mechanism : The proposed mechanism involved the modulation of reactive oxygen species (ROS) levels.

Study 2: Enzyme Interaction

Another study focused on the compound's interaction with enzymes relevant to metabolic disorders. The findings included:

  • Inhibition Potency : The compound showed IC50 values in the low micromolar range against specific enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial for glucose metabolism.
  • Implications : This inhibition suggests potential applications in managing type 2 diabetes.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Neuroprotection30% increase in cell viabilityStudy 1
Enzyme Inhibition (DPP-IV)Low micromolar IC50Study 2
Modulation of ROSDecreased oxidative stressStudy 1

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